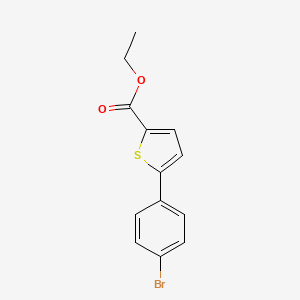

Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate

CAS No.: 19282-41-8

Cat. No.: VC11721386

Molecular Formula: C13H11BrO2S

Molecular Weight: 311.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19282-41-8 |

|---|---|

| Molecular Formula | C13H11BrO2S |

| Molecular Weight | 311.20 g/mol |

| IUPAC Name | ethyl 5-(4-bromophenyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H11BrO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |

| Standard InChI Key | NMFTZNQTVQJNCM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br |

| Canonical SMILES | CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br |

Introduction

Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds widely studied for their biological and chemical properties. This specific compound features a bromophenyl substituent at the 5-position of the thiophene ring and an ethyl ester group at the 2-position of the carboxylic acid moiety. Its unique structural framework makes it a subject of interest in medicinal chemistry, material science, and synthetic organic chemistry.

Synthesis Pathways

The synthesis of ethyl 5-(4-bromophenyl)thiophene-2-carboxylate typically involves coupling reactions or esterification processes. A common approach includes:

-

Esterification: Starting with 5-(4-bromophenyl)thiophene-2-carboxylic acid, an esterification reaction with ethanol is performed using acid catalysts such as sulfuric acid or coupling agents like DCC (N,N′-dicyclohexylcarbodiimide).

-

Cross-Coupling Reactions: Suzuki or Stille coupling methods may be employed to introduce the bromophenyl group onto the thiophene ring.

These reactions are often optimized for high yields and purity by controlling temperature, solvent choice, and reaction time.

Applications and Biological Significance

Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate is primarily studied for its potential applications in pharmaceuticals and materials science.

-

Pharmacological Activities:

-

Similar thiophene derivatives have demonstrated antibacterial, antifungal, and anticancer properties.

-

The bromophenyl substituent enhances lipophilicity, which may improve membrane permeability and bioavailability.

-

-

Material Science:

-

Thiophene derivatives are used in the development of conductive polymers and organic semiconductors due to their electronic properties.

-

-

Synthetic Intermediate:

-

This compound can serve as a precursor for more complex molecules in drug discovery or functional materials.

-

Research Findings

Recent studies on structurally related thiophene derivatives provide insights into the potential utility of ethyl 5-(4-bromophenyl)thiophene-2-carboxylate:

Limitations and Future Directions

While ethyl 5-(4-bromophenyl)thiophene-2-carboxylate holds promise in various fields, there are limitations:

-

Limited Biological Data:

-

Specific pharmacological studies on this compound are scarce.

-

Further testing is necessary to confirm its efficacy and safety profiles.

-

-

Synthetic Challenges:

-

Brominated compounds can be challenging to handle due to their reactivity.

-

Optimization of synthesis routes is required for scalability.

-

-

Environmental Concerns:

-

Brominated intermediates may pose environmental hazards during production or disposal.

-

Future research should focus on:

-

Expanding biological evaluations, including antimicrobial, anticancer, and anti-inflammatory activities.

-

Exploring its use in advanced materials like OLEDs or photovoltaic devices.

-

Developing green chemistry approaches for its synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume